molecular formula C10H12FIN2O B1320038 N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide CAS No. 823218-50-4

N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide

Cat. No.: B1320038
CAS No.: 823218-50-4
M. Wt: 322.12 g/mol
InChI Key: KLZLMQFUCCKANF-UHFFFAOYSA-N
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Description

N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide is a useful research compound. Its molecular formula is C10H12FIN2O and its molecular weight is 322.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radiopharmaceutical Research

The compound N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide and its analogs have been studied for their potential in radiopharmaceutical applications. For instance, the synthesis and radiolabelling of N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide with fluorine-18 were developed for Positron Emission Tomography (PET) investigations of monoamine oxidase B (MAO-B) related neuropsychiatric diseases (Beer et al., 1995).

Synthesis and Antiviral Evaluation

Derivatives of this compound have been synthesized and evaluated for antiviral activity. For example, 5-Fluoro-4-tosyloxypentyl pivalate was synthesized and tested in a variety of antiviral assays, although it was found to be inactive (Lewis et al., 1993).

Antibacterial Applications

Studies on this compound derivatives have also shown potential in antibacterial applications. For instance, certain derivatives demonstrated high inhibition activity against various bacteria including Pseudomonas aeruginosa and Bacillus subtilis (Al-Romaizan, 2019).

Cystic Fibrosis Treatment

Research has been conducted on compounds like N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide for their potential in treating cystic fibrosis. These compounds have shown effectiveness in correcting defective cellular processing related to cystic fibrosis (Yu et al., 2008).

HIV Treatment Research

In the context of HIV treatment, the lithiation-fluoroacetylation of N-(4-chlorophenyl)-pivalamide, a related compound, is a key step in synthesizing a potent inhibitor of the HIV type 1 reverse transcriptase (Godany et al., 2011).

Dopamine Receptor Study

Fluorine-18 labeled derivatives of this compound have been studied for their potential in exploring dopamine receptors using PET imaging, which could provide insights into various neuropsychiatric disorders (Mach et al., 1993).

Properties

IUPAC Name

N-(5-fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FIN2O/c1-10(2,3)9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZLMQFUCCKANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594025
Record name N-(5-Fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823218-50-4
Record name N-(5-Fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 33 g of freshly distilled N-(5-fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide (0.168 mol) in 500 mL tert-butylmethylether at −78° C. was added dropwise 323 mL of a ca. 1.3 M solution of sec BuLi (0.42 mol) in cyclohexane at a rate that the temperature did not exceed −60° C. (liquid nitrogen cooling; ca 5 min). The mixture was stirred at −78° C. for 30 min. To the resulting light yellow suspension was added dropwise a solution of 107 g iodine (0.420 mol) in 150 mL tetrahydrofuran at a rate that the temperature did not exceed −65° C. (liquid nitrogen cooling; ca 5 min). The mixture was then stirred at −78° C. for 2 h. To the resulting suspension was added a 10% sodium thiosulfate solution in water (800 mL) and the phases were separated. The organic phase was washed with a 10% solution of sodium thiosulfate in water, 10% citric acid solution in water, 10% sodium bicarbonate solution in water and brine, dried over magnesium sulfate and concentrated under aspirator vacuum whereby crystallisation occurred. The solid was collect by filtration and washed with cyclohexane and air-dried to constant weight.
Quantity
0.168 mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.42 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

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